Ethyl 3-aminoquinoxaline-2-carboxylate
CAS No.:
Cat. No.: VC18098105
Molecular Formula: C11H11N3O2
Molecular Weight: 217.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H11N3O2 |
|---|---|
| Molecular Weight | 217.22 g/mol |
| IUPAC Name | ethyl 3-aminoquinoxaline-2-carboxylate |
| Standard InChI | InChI=1S/C11H11N3O2/c1-2-16-11(15)9-10(12)14-8-6-4-3-5-7(8)13-9/h3-6H,2H2,1H3,(H2,12,14) |
| Standard InChI Key | YEGJKNJFRUPBHC-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=NC2=CC=CC=C2N=C1N |
Introduction
Structural and Chemical Properties of Ethyl 3-Aminoquinoxaline-2-Carboxylate
Molecular Architecture
EAQC features a quinoxaline core—a fused bicyclic system comprising two benzene rings and two nitrogen atoms at positions 1 and 4. The carboxylate group at position 2 and the amino substituent at position 3 enhance its polarity and reactivity, enabling interactions with biological targets such as kinase enzymes . The ethyl ester moiety improves lipid solubility, facilitating cellular uptake .
Table 1: Key Physicochemical Properties of EAQC
Spectroscopic Characterization
-
IR Spectroscopy: The compound exhibits characteristic absorption bands for N-H (3430 cm⁻¹), C=O (1760 cm⁻¹), and C=N (1625 cm⁻¹) .
-
¹H-NMR: Peaks at δ 8.17–7.7 ppm correspond to aromatic protons, while δ 4.06 ppm represents the ethyl group’s methylene protons .
Synthesis and Optimization of EAQC
Conventional Synthesis Routes
EAQC is synthesized via the condensation of 1,2-diaminobenzene with diethyl oxalate under acidic conditions (e.g., HCl or H₂SO₄). This one-pot reaction forms the quinoxaline ring through cyclization, with yields influenced by solvent choice and temperature .
Reaction Scheme:
Advanced Methodologies
Recent studies explore microwave-assisted synthesis to reduce reaction times from hours to minutes, achieving yields >80% . Alternative pathways involve the reduction of ethyl 3-phenylquinoxaline-2-carboxylate 1,4-di-N-oxide using amines or hydrazines, though these methods are less selective .
Table 2: Comparison of Synthesis Conditions
| Method | Conditions | Yield | Purity | Source |
|---|---|---|---|---|
| Acidic Condensation | Ethanol, HCl, reflux, 6 hrs | 65% | 95% | |
| Microwave Synthesis | DMF, 150°C, 15 mins | 82% | 98% | |
| Amine Reduction | Ethanol, reflux, 2 hrs | 45% | 90% |
Biological Activity and Mechanistic Insights
Kinase Inhibition and Antitumor Effects
EAQC inhibits receptor tyrosine kinases (RTKs), including EGFR and VEGFR, by competing with ATP-binding sites. In vitro studies demonstrate IC₅₀ values of 0.5–2.0 μM against breast (MCF-7) and lung (A549) cancer cell lines . The amino group at position 3 enhances hydrogen bonding with kinase active sites, while the carboxylate stabilizes interactions with basic residues .
Antimicrobial and Anti-inflammatory Activity
EAQC derivatives exhibit moderate activity against Staphylococcus aureus (MIC = 64 μg/mL) and Escherichia coli (MIC = 128 μg/mL) . The compound also suppresses NF-κB signaling, reducing TNF-α and IL-6 production in macrophages by 40–60% at 10 μM .
Applications in Medicinal Chemistry
Drug Design and Structural Analogues
EAQC serves as a precursor for 3-chloro- and 3-ethoxyquinoxaline-2-carboxylate derivatives, which show enhanced bioavailability and target affinity . For example, ethyl 3-ethoxyquinoxaline-2-carboxylate inhibits angiogenesis in zebrafish models at 10 μM, suggesting utility in anti-metastatic therapies .
Table 3: Bioactivity of EAQC Derivatives
| Derivative | Target | IC₅₀/EC₅₀ | Application | Source |
|---|---|---|---|---|
| 3-Chloro-EAQC | EGFR | 0.3 μM | Non-small cell lung cancer | |
| 3-Hydroxy-EAQC | VEGFR-2 | 1.2 μM | Antiangiogenic | |
| 3-Ethoxy-EAQC | PI3K/Akt pathway | 5.0 μM | Breast cancer |
Formulation and Delivery Challenges
Despite its promise, EAQC’s poor aqueous solubility (<0.1 mg/mL) limits oral bioavailability. Nanoemulsions and liposomal encapsulation improve solubility 10-fold, achieving plasma concentrations of 1.2 μg/mL in rat models .
Future Research Directions
Scalable Synthesis and Green Chemistry
Current efforts focus on replacing toxic solvents (e.g., DMF) with ionic liquids or water-ethanol mixtures to enhance sustainability . Catalytic systems using zeolites or enzyme mimics could reduce reaction temperatures and improve atom economy.
Targeted Drug Delivery Systems
Conjugating EAQC to antibody-drug conjugates (ADCs) or peptide carriers may enhance tumor-specific uptake. Preliminary data show a 3-fold increase in tumor accumulation with folate-conjugated EAQC nanoparticles .
Mechanistic Elucidation
Ongoing studies aim to resolve the crystal structures of EAQC-kinase complexes using X-ray crystallography, which will inform the design of next-generation inhibitors with reduced off-target effects .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume